![molecular formula C11H19NO B13158743 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound that features a cyclopropyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one. This reduction can be achieved using sodium tetrahydridoborate as a reducing agent . The reaction is carried out in an anhydrous solvent such as dioxane, and the product is obtained as a mixture of epimers.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Common substitution reactions involve the replacement of hydroxyl groups with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium tetrahydridoborate or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted azabicyclo compounds, such as 3-substituted 9-iodo or 9-azido derivatives .
Scientific Research Applications
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol
- 3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ol
Uniqueness
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of novel compounds with potential biological activity.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C11H19NO/c13-11-8-2-1-3-9(11)7-12(6-8)10-4-5-10/h8-11,13H,1-7H2 |
InChI Key |
YFIZXQSZAVHMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC(C1)C2O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


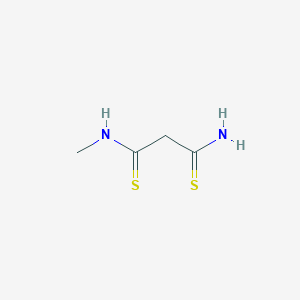
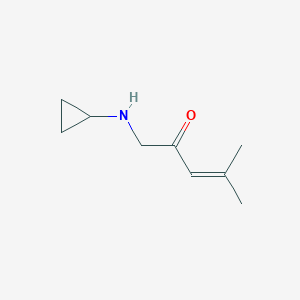
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride](/img/structure/B13158670.png)

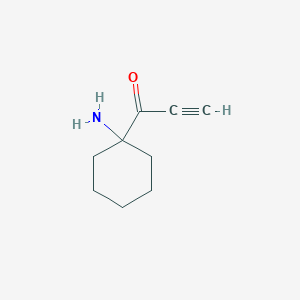
![[8,8'-Bi-9H-purine]-6,6'-diamine](/img/structure/B13158683.png)
![Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13158713.png)
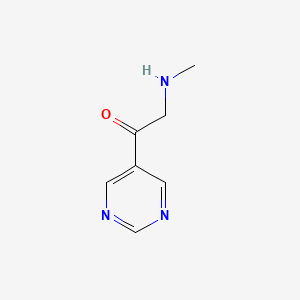
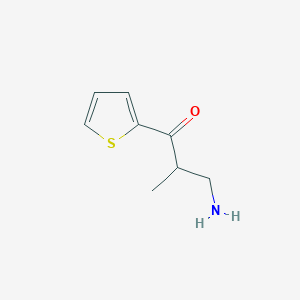

![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
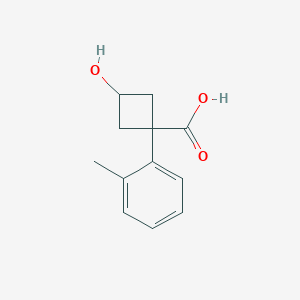
![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)
